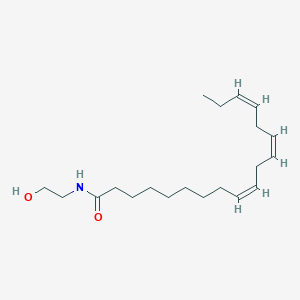

2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

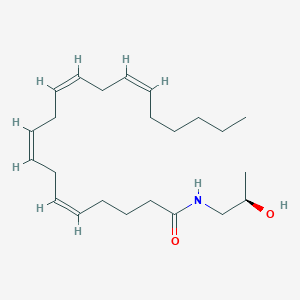

2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one, also known as APB, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. APB has been shown to modulate the activity of certain ion channels in the brain, which has implications for understanding the mechanisms underlying neuronal signaling and synaptic plasticity.

Mechanism Of Action

The exact mechanism of action of 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one is not fully understood, but it is thought to act as a modulator of ion channel activity by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the context in which it is being studied.

Biochemical And Physiological Effects

2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of pain perception, and the modulation of body temperature. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one in lab experiments is its selectivity for certain ion channels, which allows researchers to investigate the specific role of these channels in various physiological processes. However, one limitation is that 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one may not fully replicate the effects of endogenous ligands that normally bind to these channels, which could limit the relevance of the findings to natural physiological processes.

Future Directions

There are many potential future directions for research involving 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one, including further investigation of its effects on specific ion channels and the development of more selective compounds that can modulate these channels with greater precision. Additionally, there is potential for the use of 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one in the development of treatments for neurological disorders and other conditions that involve ion channel dysfunction.

Synthesis Methods

2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one can be synthesized using a variety of methods, including the reaction of 3-aminophenol with 2,3-dimethoxybenzaldehyde followed by cyclization in the presence of a suitable acid catalyst. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the benzopyran ring system.

Scientific Research Applications

2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one has been used extensively in scientific research as a tool for investigating the role of ion channels in neuronal signaling and synaptic plasticity. It has been shown to selectively modulate the activity of certain ion channels, including the NMDA receptor and the TRPV1 channel, which are involved in processes such as learning and memory, pain perception, and thermoregulation.

properties

CAS RN |

130599-49-4 |

|---|---|

Product Name |

2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one |

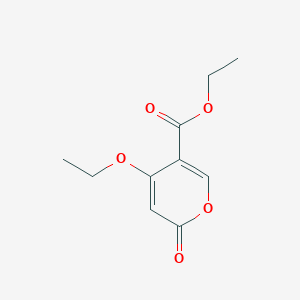

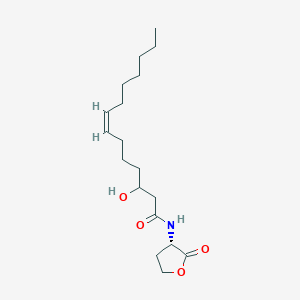

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

5-amino-2-(3-aminophenyl)chromen-4-one |

InChI |

InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8H,16-17H2 |

InChI Key |

LOFAPQYCKHXGFL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |

synonyms |

4H-1-Benzopyran-4-one,5-amino-2-(3-aminophenyl)-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B164253.png)